3,4-Dimethoxychalcone
CAS No.: 5416-71-7
Cat. No.: VC0191107
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5416-71-7 |
---|---|
Molecular Formula | C17H16O3 |
Molecular Weight | 268.31 g/mol |
IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one |
Standard InChI | InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+ |
Standard InChI Key | LSHZPTCZLWATBZ-CSKARUKUSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC |
SMILES | COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC |
Chemical Structure and Properties
3,4-Dimethoxychalcone is a polyphenolic compound belonging to the chalcone family, characterized by an open-chain flavonoid structure with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The compound is specifically distinguished by methoxy groups at the 3 and 4 positions of one of its aromatic rings.
The chemical identity of 3,4-Dimethoxychalcone is characterized by the following properties:
Table 1: Chemical Properties of 3,4-Dimethoxychalcone
Property | Value |
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Systematic name | (E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
Molecular formula | C₁₇H₁₆O₃ |
Molecular weight | 268.31 g/mol |
CAS number | 4087-66-5 |
Physical appearance | Crystalline solid |
The compound features a trans (E) configuration across the olefinic double bond connecting the two aromatic rings, which contributes to its planarity and subsequent biological activities. 3,4-Dimethoxychalcone contains two methoxy groups (-OCH₃) at positions 3 and 4 of the phenyl ring attached to the carbonyl group .
Biological Mechanisms
Autophagy Induction
One of the most significant biological activities of 3,4-Dimethoxychalcone is its ability to induce autophagy through a unique mechanism that differs from other established caloric restriction mimetics (CRMs). Research has demonstrated that 3,4-DC stimulates autophagic flux in various cell lines without exhibiting cytotoxicity .
The autophagy-inducing properties of 3,4-DC operate through transcription factor-dependent mechanisms:
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3,4-DC stimulates the translocation of transcription factor EB (TFEB) and transcription factor E3 (TFE3) into the nucleus both in vitro and in vivo, particularly in hepatocytes and cardiomyocytes .
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Unlike other well-characterized CRMs, 3,4-DC requires TFEB- and TFE3-dependent gene transcription and mRNA translation to trigger autophagy .
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The compound induces the deacetylation of cytoplasmic proteins, which is a characteristic feature of CRMs .
Laboratory investigations have confirmed that 3,4-DC causes a dose-dependent increase in LC3 lipidation, which is detectable as an increase in the electrophoretic mobility of LC3 yielding LC3-II. Time-course analyses revealed a transient reduction in the abundance of sequestosome 1 (SQSTM1, also known as p62), followed by its subsequent increase .
Caloric Restriction Mimetic Properties
3,4-Dimethoxychalcone exhibits the definitive triad of cellular events that characterize caloric restriction mimetics:
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Deacetylation of cytoplasmic proteins
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Induction of autophagy
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Absence of toxicity
Research has shown that the compound's ability to induce protein deacetylation can be inhibited by agents that increase cytosolic acetyl coenzyme A (AcCoA) levels, such as dichloroacetate (DCA), L-leucine, and α-ketoisocaproic acid (KIC). These agents effectively suppressed both 3,4-DC-induced deacetylation of cytoplasmic proteins and the subsequent autophagy .
Biological System | Observed Effect | Mechanism |
---|---|---|
Human cell lines | Induction of autophagy | TFEB/TFE3 activation |
Mouse hepatocytes | Protein deacetylation | Reduction in available AcCoA |
Mouse cardiomyocytes | Cardioprotection | Autophagy induction |
Cancer models | Enhanced chemotherapy efficacy | Autophagy-dependent immune response |
Comparative Analysis with Related Chalcone Derivatives
While 3,4-Dimethoxychalcone has demonstrated significant biological activity, it is important to understand how it compares to structurally similar chalcone derivatives. Several related compounds have been investigated for their biological effects, including:
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3',4'-Dimethoxychalcone: A positional isomer with methoxy groups at the 3' and 4' positions
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2',4'-Dihydroxy-3,4-dimethoxychalcone: A derivative containing both hydroxyl and methoxy groups
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2'-Hydroxy-3',4'-dimethoxychalcone: A derivative that has been studied for anti-melanogenic and anti-inflammatory properties
Table 3: Comparison of 3,4-Dimethoxychalcone with Related Derivatives
Compound | Key Structural Features | Primary Biological Activities |
---|---|---|
3,4-Dimethoxychalcone | Methoxy groups at positions 3 and 4 | Autophagy induction, cardioprotection |
3',4'-Dimethoxychalcone | Methoxy groups at positions 3' and 4' | Not extensively characterized in provided sources |
2',4'-Dihydroxy-3,4-dimethoxychalcone | Hydroxyl groups at 2' and 4', methoxy groups at 3 and 4 | Not extensively characterized in provided sources |
2'-Hydroxy-4',6'-dimethoxychalcone | Hydroxyl group at 2', methoxy groups at 4' and 6' | Anti-melanogenic and anti-inflammatory effects |
Recent research has shown that while these derivatives share the basic chalcone scaffold, the position and nature of substituents significantly influence their biological properties and potential therapeutic applications .
Screening and Identification Process
The identification of 3,4-Dimethoxychalcone as a candidate caloric restriction mimetic emerged from a systematic screening approach. Researchers initially screened a library of 200 polyphenols and polyamines for their capacity to induce autophagy markers in human osteosarcoma U2OS cells .
Among the compounds tested, chalcones demonstrated particularly promising activity. A subsequent focused screen of all chalcones in the library evaluated their ability to:
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Induce GFP-LC3 puncta (a marker of autophagy)
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Cause cytoplasmic protein deacetylation
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Maintain cellular viability
3,4-Dimethoxychalcone emerged as the agent that demonstrated the optimal combination of these three criteria in both U2OS cells and human H4 neuroglioma cells, establishing it as a promising candidate for further investigation .
Future Research Directions
While the current research has established 3,4-Dimethoxychalcone as a promising compound with multiple biological activities, several areas require further investigation:
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Determination of whether 3,4-DC can increase health span and lifespan in mammalian models to confirm its status as a true caloric restriction mimetic
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Exploration of potential synergistic effects with other autophagy inducers or therapeutic agents
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Investigation of optimal dosing regimens for various therapeutic applications
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Elucidation of additional molecular targets and pathways affected by 3,4-DC
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Development of more potent or targeted derivatives based on the 3,4-DC scaffold
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